Cas no 660862-78-2 ((R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid)

(R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid 化学的及び物理的性質
名前と識別子
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- (R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxypropanoic acid
- (R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid
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- インチ: InChI=1S/C11H19NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
- InChIKey: AJBUKLQZLAOFEA-MRVPVSSYSA-N
- SMILES: C=CCOC[C@@H](NC(OC(C)(C)C)=O)C(O)=O
計算された属性
- 精确分子量: 245.12637
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 9
じっけんとくせい
- PSA: 84.86
(R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB597266-5g |
Fmoc-D-Ser(Allyl)-OH; . |
660862-78-2 | 5g |
€1554.60 | 2024-07-19 | ||
abcr | AB597266-1g |
Fmoc-D-Ser(Allyl)-OH; . |
660862-78-2 | 1g |
€488.30 | 2024-07-19 |
(R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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(R)-3-(allyloxy)-2-(tert-butoxycarbonylamino)propanoic acidに関する追加情報
Introduction to (R)-3-(Allyloxy)-2-(tert-Butoxycarbonylamino)propanoic Acid (CAS No. 660862-78-2)
(R)-3-(Allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid (CAS No. 660862-78-2) is a chiral compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including an allyl ether group, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. These functional groups endow the molecule with versatile reactivity and potential biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds.
The allyl ether group in (R)-3-(Allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid is particularly noteworthy due to its ability to undergo a wide range of reactions, such as allylic substitution, allylic oxidation, and cross-coupling reactions. These reactions are crucial in the synthesis of complex organic molecules and natural products. The presence of the Boc protecting group on the amino functionality ensures that the amine remains stable during synthetic manipulations, allowing for selective transformations at other sites of the molecule. Once the desired modifications are complete, the Boc group can be readily removed under acidic conditions to reveal the free amine.
The carboxylic acid moiety in (R)-3-(Allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid provides additional synthetic utility. It can be converted into various derivatives, such as esters, amides, and hydrazides, which are often used as building blocks in the synthesis of peptides and other bioactive molecules. The carboxylic acid also imparts polarity to the molecule, which can influence its solubility properties and biological activity.
In recent years, (R)-3-(Allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as a precursor in the synthesis of chiral amino acids and peptides. Chiral amino acids are essential components of many biologically active compounds, including enzymes, hormones, and neurotransmitters. The ability to synthesize these compounds with high enantiomeric purity is crucial for their therapeutic efficacy and safety.
Several studies have demonstrated the utility of (R)-3-(Allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid in the preparation of chiral building blocks for drug discovery. For example, a recent publication in the Journal of Organic Chemistry reported a novel synthetic route to access a series of chiral amino acids using this compound as a key intermediate. The authors highlighted the efficiency and scalability of their method, which could facilitate the rapid development of new therapeutic agents.
Beyond its role as a synthetic intermediate, (R)-3-(Allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid has also shown promise in its own right as a bioactive molecule. Preliminary studies have indicated that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. This finding suggests that it could serve as a lead compound for the development of novel enzyme inhibitors with potential therapeutic applications.
In addition to its biological activity, (R)-3-(Allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid has been explored for its use in materials science. The unique combination of functional groups in this molecule makes it suitable for incorporation into polymers and other advanced materials. For instance, researchers at a leading materials science institute have developed a series of copolymers containing this compound as a monomer unit. These copolymers exhibit enhanced mechanical properties and biocompatibility, making them attractive candidates for biomedical applications such as tissue engineering and drug delivery systems.
The synthesis of (R)-3-(Allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid typically involves several steps. One common approach is to start with an appropriate chiral alcohol or amino alcohol and introduce the allyl ether and Boc protecting groups through selective functionalization reactions. The final step involves converting the alcohol or amino alcohol into the corresponding carboxylic acid using standard oxidation or amidation protocols. Recent advancements in asymmetric synthesis have further streamlined this process, enabling more efficient and scalable production methods.
In conclusion, (R)-3-(Allyloxy)-2-(tert-butoxycarbonylamino)propanoic acid (CAS No. 660862-78-2) is a versatile chiral compound with significant potential in various fields of chemistry and biology. Its unique structural features make it an invaluable intermediate in organic synthesis and medicinal chemistry, while its inherent biological activity suggests promising applications in drug discovery and materials science. Ongoing research continues to uncover new possibilities for this intriguing molecule, solidifying its position as an important player in modern chemical research.
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